n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine

Description

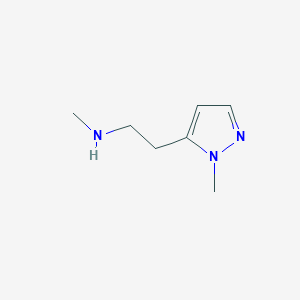

n-Methyl-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine is a secondary amine featuring a pyrazole ring substituted with a methyl group at position 1 and an ethylamine chain at position 5. The amine group is further methylated, distinguishing it from its primary amine counterpart. Key applications include its use in organic synthesis and pharmaceutical research, where its pyrazole and amine functionalities enable diverse reactivity .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N-methyl-2-(2-methylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-8-5-3-7-4-6-9-10(7)2/h4,6,8H,3,5H2,1-2H3 |

InChI Key |

BBWOYWXDKITYBR-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC=NN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of ethyl bromoacetate followed by reduction to yield the desired amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-methyl-1h-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in the NAD+ salvage pathway . This inhibition can affect various biological processes, including metabolism and aging .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| n-Methyl-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | C₇H₁₃N₃ | 139.20 | — | N-methyl ethylamine chain, 1-methylpyrazole |

| 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine | C₆H₁₁N₃ | 125.17 | 807315-40-8 | Primary amine, shorter chain |

| N,1,3-Trimethyl-1H-pyrazol-5-amine | C₆H₁₁N₃ | 125.17 | — | Direct N-methylation on pyrazole, 1,3-dimethyl substituents |

| 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine | C₆H₁₁ClN₃ | 160.63 | 1002032-44-1 | Chloro substituent, methanamine chain |

| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₀H₁₅N₄ | 203.25 | — | Pyridinyl substituent, ethylamine chain |

Key Observations :

- Substituent Effects : The presence of a chloro group in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine increases molecular polarity and reactivity, whereas pyridinyl substituents (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) introduce aromaticity and hydrogen-bonding capability .

Stability and Reactivity

- Tetrazole Analogs : Compounds like N-methyl-2-(1H-tetrazol-5-yl)propan-1-amine (CAS 1248783-25-6) exhibit higher acidity due to the tetrazole ring, contrasting with the pyrazole-based target compound’s stability under physiological conditions .

- Chloro Derivatives : The electron-withdrawing chloro substituent in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine increases susceptibility to nucleophilic substitution compared to the target compound .

Biological Activity

n-Methyl-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-(1-methyl-1H-pyrazol-5-yl)ethanamine, is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol, this compound features a pyrazole ring that contributes to its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with ethylene diamine. This reaction is conducted under controlled conditions, often utilizing catalysts and inert atmospheres to prevent oxidation. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit distinct biological activities.

Biological Activity Overview

Research indicates that this compound possesses significant antibacterial and antifungal properties. Its mechanism of action generally involves the inhibition of specific enzymes or receptors, leading to modulation of biological pathways.

Antibacterial Activity

The compound has been shown to exhibit antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. For example, it exhibited potent antifungal effects against Valsa mali, with an effective concentration (EC50) value of 0.64 mg/L, outperforming traditional antifungal agents like allicin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Induction of Oxidative Stress : Mechanistic studies have shown that certain derivatives can induce oxidative damage in fungal cells by increasing reactive oxygen species (ROS) levels and disrupting antioxidant enzyme activities .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Antimicrobial Evaluation : A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial properties, revealing that some derivatives exhibited MIC values comparable to established antibiotics .

- Mechanistic Insights : Research indicated that compounds similar to this compound could induce significant morphological changes in fungal cells, such as hyphal shrinkage and collapse due to oxidative stress .

- Therapeutic Potential : The compound's potential therapeutic applications extend beyond antimicrobial activity; it is also being investigated for anti-inflammatory effects and as a building block for more complex medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.